An In-depth Technical Guide to 1-Boc-homopiperazine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Boc-homopiperazine: Synthesis, Properties, and Applications
Introduction
1-Boc-homopiperazine, also known by its systematic name tert-butyl 1,4-diazepane-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure features a seven-membered diazepane ring, with one of the amine functionalities protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is pivotal, as it allows for selective chemical modification at the unprotected secondary amine, making it a versatile intermediate for constructing complex molecular architectures.[1]
This technical guide provides an in-depth overview of 1-Boc-homopiperazine for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, key applications in the synthesis of bioactive molecules, analytical methods for quality control, and essential safety information.
Core Properties and Data
The fundamental properties of 1-Boc-homopiperazine are summarized below. This data is essential for its handling, reaction setup, and characterization.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 112275-50-0 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [1][2] |
| Boiling Point | 95-110 °C at 0.5 mmHg | [3] |
| Density | 1.016 g/mL at 20 °C | [3] |
| Refractive Index (n²⁰/D) | 1.471 | |
| Solubility | Not miscible or difficult to mix in water. Soluble in common organic solvents. | [1][3] |
| Purity | ≥ 98% (by GC or Titration) | [2][4] |
Identification and Registry Numbers
| Identifier | Value | Reference(s) |
| MDL Number | MFCD00276987 | [1][2] |
| PubChem CID | 2756058 | [1][2] |
| Beilstein/REAXYS | 7581789 | |
| Synonyms | tert-Butyl 1,4-diazepane-1-carboxylate, 1-Boc-hexahydro-1,4-diazepine, Boc-HomoPiz, HPBOC | [2][3] |
Synthesis of 1-Boc-homopiperazine
The most common laboratory synthesis involves the mono-protection of the commercially available 1,4-diazepane (homopiperazine) using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).
Experimental Protocol: N-Boc Protection of 1,4-Diazepane
This protocol describes a standard procedure for the synthesis of 1-Boc-homopiperazine.[3]
Materials:
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1,4-Diazepane (1.0 g, 9.780 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.201 g, 9.780 mmol)
-
Acetic acid (19.6 mL)
-
10% Sodium Hydroxide (NaOH) solution
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Water
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Prepare a solution of 1,4-diazepane (1.0 g) in acetic acid (9.8 mL).
-
In a separate flask, prepare a solution of di-tert-butyldicarbonate (2.201 g) in acetic acid (9.8 mL).
-
At room temperature, add the 1,4-diazepane solution to the di-tert-butyldicarbonate solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
After 24 hours, quench the reaction by adding water.
-
Adjust the pH of the aqueous mixture to 10 using a 10% NaOH solution. The solution should be basic to ensure the deprotonation of any remaining amine salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the product, tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-hexahydro-1,4-diazepine).
Expected Yield: ~90%
Synthesis Workflow Diagram
Applications in Drug Development
1-Boc-homopiperazine is a versatile building block primarily used in the synthesis of pharmaceutical compounds.[1] The presence of a free secondary amine allows for its incorporation into larger molecules through reactions such as N-arylation, alkylation, amidation, and reductive amination.
Key therapeutic areas where this scaffold is employed include:
-
Anticoagulants: It is a key component in the synthesis of novel Factor Xa (fXa) inhibitors, which are a class of modern antithrombotic drugs used to prevent and treat blood clots.[3]
-
Histamine H3-Receptor Antagonists: Used in the development of antagonists for the H3 receptor, which are investigated for treating neurological disorders.[3]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Serves as a precursor for DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.[3]
Generalized Application Workflow: Synthesis of Pharmaceutical Intermediates
The following diagram illustrates a typical synthetic sequence where 1-Boc-homopiperazine is coupled with an aryl halide, a common step in the synthesis of many drug candidates.
Analytical and Quality Control Methods
Ensuring the purity of 1-Boc-homopiperazine is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its quality control.
Representative HPLC Purity Assay
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (where the carbamate (B1207046) group absorbs).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a known concentration of 1-Boc-homopiperazine (e.g., 1 mg/mL) in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. While detailed spectral data is often proprietary to suppliers, the expected signals for ¹H and ¹³C NMR are predictable based on the structure.
-
¹H NMR: Expected signals would include a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The protons on the diazepane ring would appear as a series of multiplets in the 1.7-3.6 ppm range. The NH proton signal may be broad and its chemical shift can be concentration-dependent.
-
¹³C NMR: The spectrum would show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The carbons of the diazepine (B8756704) ring would appear in the aliphatic region (approx. 25-55 ppm).
Safety and Handling
1-Boc-homopiperazine is classified as an irritant and requires careful handling in a laboratory setting.
GHS Hazard Information
| Category | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage and Handling Recommendations:
-
Store in a cool, dry, and well-ventilated place, typically at 0-8 °C.[1][2]
-
Keep the container tightly closed and store under an inert gas (e.g., Nitrogen or Argon) as the compound can be sensitive to air.[3]
-
Handle only in a chemical fume hood.
-
Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Conclusion
1-Boc-homopiperazine is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its mono-protected nature offers a strategic advantage for the regioselective synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
